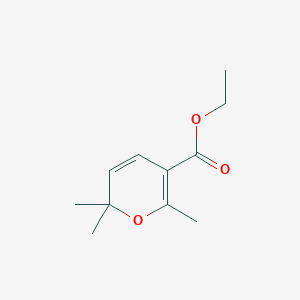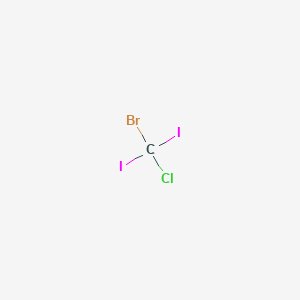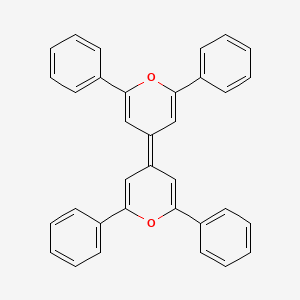
4H-Pyran, 4-(2,6-diphenyl-4H-pyran-4-ylidene)-2,6-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyran, 4-(2,6-diphenyl-4H-pyran-4-ylidene)-2,6-diphenyl- is a complex organic compound belonging to the pyran family Pyrans are heterocyclic compounds containing an oxygen atom and a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran, 4-(2,6-diphenyl-4H-pyran-4-ylidene)-2,6-diphenyl- typically involves the reaction of 2,6-diphenyl-4H-pyran-4-one with appropriate reagents under controlled conditions. One common method is the Knoevenagel condensation reaction, where 2,6-diphenyl-4H-pyran-4-one reacts with aromatic aldehydes in the presence of a base such as sodium methoxide. The reaction is usually carried out in a solvent like methanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4H-Pyran, 4-(2,6-diphenyl-4H-pyran-4-ylidene)-2,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4H-Pyran, 4-(2,6-diphenyl-4H-pyran-4-ylidene)-2,6-diphenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4H-Pyran, 4-(2,6-diphenyl-4H-pyran-4-ylidene)-2,6-diphenyl- involves its interaction with molecular targets and pathways. The compound’s conjugated system allows it to participate in electron transfer processes, making it effective in various chemical reactions. Its biological activity may be attributed to its ability to interact with cellular components, such as enzymes and receptors, leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Diphenyl-4H-pyran-4-one: A precursor in the synthesis of the target compound.
2,6-Bis(4-dialkylaminophenyl)vinyl-4H-pyran-4-one: A related compound with similar structural features.
Uniqueness
4H-Pyran, 4-(2,6-diphenyl-4H-pyran-4-ylidene)-2,6-diphenyl- is unique due to its highly conjugated system and the presence of multiple phenyl groups. This structure imparts distinct chemical and physical properties, making it valuable in various applications, including materials science and medicinal chemistry.
Properties
CAS No. |
42506-57-0 |
|---|---|
Molecular Formula |
C34H24O2 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
4-(2,6-diphenylpyran-4-ylidene)-2,6-diphenylpyran |
InChI |
InChI=1S/C34H24O2/c1-5-13-25(14-6-1)31-21-29(22-32(35-31)26-15-7-2-8-16-26)30-23-33(27-17-9-3-10-18-27)36-34(24-30)28-19-11-4-12-20-28/h1-24H |
InChI Key |
YXUHEZNMKMTXME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C3C=C(OC(=C3)C4=CC=CC=C4)C5=CC=CC=C5)C=C(O2)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


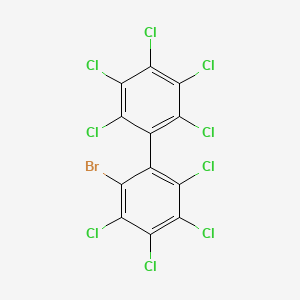
![5,7-dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran](/img/structure/B14652149.png)
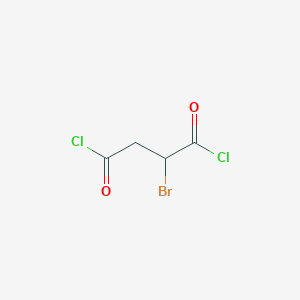
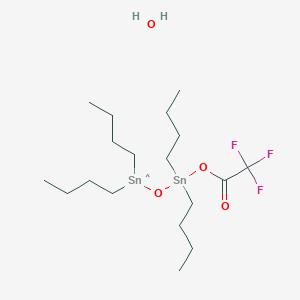
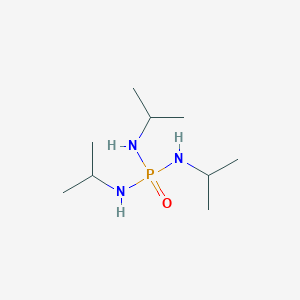
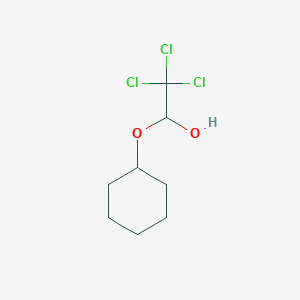
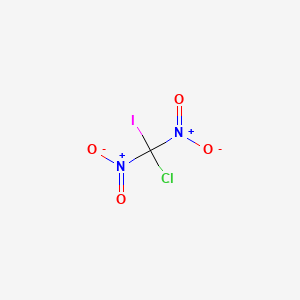
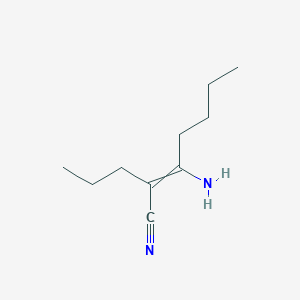
![1,1'-[1,2-Phenylenebis(methylene)]bis[4-(propan-2-yl)benzene]](/img/structure/B14652175.png)
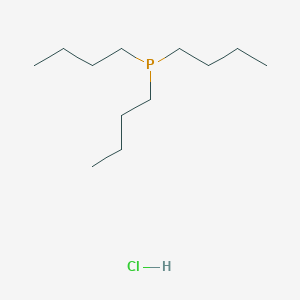

![4-{[(Prop-2-yn-1-yl)oxy]methyl}-2,2-bis(trifluoromethyl)-1,3-dioxolane](/img/structure/B14652192.png)
